(R)-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Overview
Description
“®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate” is a chemical compound. It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of “®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate” involves a reaction with Lawesson’s reagent in 1,4-dioxane at 20℃ . The starting material is "®-2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester" . The reaction mixture is stirred at room temperature overnight, and the resulting solid is purified by flash chromatography .Scientific Research Applications
Synthesis and Chemical Modification
(R)-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate and its derivatives are utilized significantly in synthetic organic chemistry, primarily as intermediates in the synthesis of various complex molecules. For instance, tert-butyl 4-oxopiperidine-1-carboxylate has been utilized in the synthesis of diverse piperidine derivatives, offering valuable synthons for chemical modifications (Moskalenko & Boev, 2014). The compound's derivatives, notably tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, have been synthesized with high selectivity and yield, demonstrating the compound's pivotal role in stereoselective synthesis (Boev et al., 2015).
Molecular Structure Analysis
Detailed analysis of molecular structures derived from this compound has been conducted to understand their properties better. X-ray crystallographic analysis has been employed to understand the molecular and crystal structure of specific derivatives, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This analysis revealed the presence of intramolecular hydrogen bonds contributing to the stabilization of these structures (Çolak et al., 2021).
Application in Supramolecular Chemistry
The derivatives of this compound have also found applications in supramolecular chemistry. Homoleptic Ru(II) complexes bearing peripheral carboxylic acid functionality based on derivatives of this compound have been synthesized and characterized. These complexes have shown potential in forming highly porous solid-state structures, indicating their applicability in creating materials with specific desired properties (Cooke et al., 2008).
Safety and Hazards
Handling “®-Tert-butyl 2-carbamothioylpiperidine-1-carboxylate” requires precautions. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed, and the substance should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamothioylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRMIGDZLTJLM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733246 | |
Record name | tert-Butyl (2R)-2-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089729-72-5 | |
Record name | tert-Butyl (2R)-2-carbamothioylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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